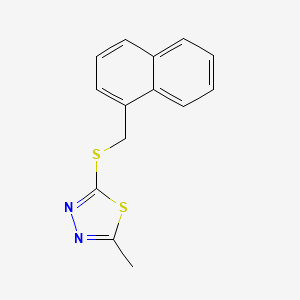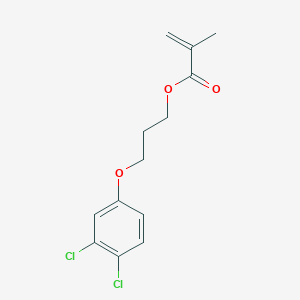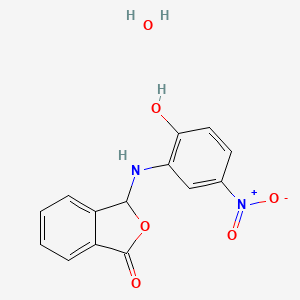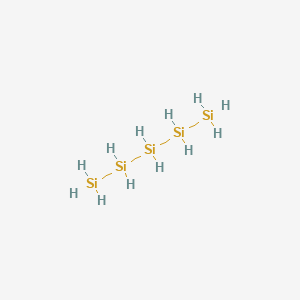![molecular formula C14H25NO5Si B14176438 N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide CAS No. 922509-64-6](/img/structure/B14176438.png)
N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide is a compound that combines the properties of a furan ring and a triethoxysilyl group The furan ring is a five-membered aromatic ring containing one oxygen atom, while the triethoxysilyl group is a silicon-containing moiety with three ethoxy groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 3-aminopropyltriethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group. The reaction mixture is usually heated to facilitate the formation of the amide bond between the carboxylic acid and the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the triethoxysilyl group.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Siloxane polymers and oligomers.
Aplicaciones Científicas De Investigación
N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized materials and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism of action of N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide involves its interaction with molecular targets and pathways. The triethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. The furan ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s bioactivity. These interactions can modulate various biological pathways, leading to antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2-methyl-N-[3-(triethoxysilyl)propyl]propanamide: A similar compound with a bromo substituent on the propanamide moiety.
3-(Triethoxysilyl)propyl isocyanate: A compound with an isocyanate group instead of a furan ring.
Uniqueness
N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide is unique due to the presence of both a furan ring and a triethoxysilyl group. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications. The furan ring provides aromaticity and potential bioactivity, while the triethoxysilyl group offers reactivity towards hydroxyl-containing surfaces, enabling the formation of stable siloxane linkages.
Propiedades
Número CAS |
922509-64-6 |
|---|---|
Fórmula molecular |
C14H25NO5Si |
Peso molecular |
315.44 g/mol |
Nombre IUPAC |
N-(3-triethoxysilylpropyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H25NO5Si/c1-4-18-21(19-5-2,20-6-3)12-8-10-15-14(16)13-9-7-11-17-13/h7,9,11H,4-6,8,10,12H2,1-3H3,(H,15,16) |
Clave InChI |
OLARZZFVYOVHCL-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC(=O)C1=CC=CO1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B14176365.png)


![4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione](/img/structure/B14176378.png)

![4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14176391.png)
![4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde](/img/structure/B14176394.png)

![3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14176406.png)

![5-Chloro-2-[(2-methyl-2h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14176416.png)



